molecular formula C15H14BrNO4S B2868455 N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941881-10-3

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2868455
CAS No.: 941881-10-3
M. Wt: 384.24
InChI Key: UDYGPHICHKVCPL-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential to interact with biological targets relevant to metabolic diseases. This molecule features a 3,4-dihydro-2H-1,5-benzodioxepine core structure, a seven-membered heterocyclic ring system, which is functionalized with a sulfonamide group at the 7-position. The sulfonamide (SO2NH-) functional group is a key pharmacophore present in a wide range of therapeutic agents, known to confer various pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Research into structurally similar benzodioxepine-sulfonamide compounds has demonstrated their potential as modulators of glucokinase regulatory protein (GKRP), a key target for the treatment of type 2 diabetes . The specific substitution with a 3-bromophenyl group on the sulfonamide nitrogen is a strategic modification that may influence the compound's binding affinity, selectivity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate new pathways for managing conditions like hyperglycemia and insulin resistance . As with all sulfonamide-based research chemicals, it is important to note that compounds containing an aromatic amine group can pose allergenic risks, and proper safety protocols should be followed . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c16-11-3-1-4-12(9-11)17-22(18,19)13-5-6-14-15(10-13)21-8-2-7-20-14/h1,3-6,9-10,17H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYGPHICHKVCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C15H14BrN2O4S
  • Molecular Weight : 396.25 g/mol
  • Functional Groups : Sulfonamide and benzodioxepine moieties.

The sulfonamide group is notable for its historical use in antibacterial agents, while the benzodioxepine structure contributes to the compound's unique pharmacological properties.

1. Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in various physiological processes, including pH regulation and tumor growth.

  • In vitro Studies : The compound demonstrated effective inhibition of CA IX with an IC50 value in the low micromolar range. Inhibition was more pronounced under hypoxic conditions, which are typical in tumor microenvironments. This suggests potential applications in cancer therapy where modulation of tumor acidity is beneficial .
CompoundIC50 (μM)Target Enzyme
This compound0.051 - 0.099CA IX

2. Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it showed significant reduction in cell viability for:

  • HT-29 (Colorectal Cancer) : The compound reduced cell viability by approximately 20% at high concentrations (400 μM).
  • MDA-MB-231 (Breast Cancer) : Similar effects were observed, particularly under hypoxic conditions where the compound's inhibitory effects were enhanced .

The proposed mechanism involves the competitive inhibition of carbonic anhydrases by mimicking natural substrates. The sulfonamide moiety is crucial for binding to the active site of these enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions.

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumor tissues.

Case Study 2: Combination Therapy

Research has also explored the potential of combining this compound with existing chemotherapeutics to enhance antitumor efficacy. Preliminary results indicate that co-treatment with standard chemotherapeutics resulted in synergistic effects, leading to greater reductions in cell viability across multiple cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, highlighting variations in substituents, molecular formulas, and commercial availability:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Status/Notes Source
N-[(R)-1-benzofuran-2-yl(phenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Benzofuran-phenylmethyl group C₂₄H₂₁NO₅S 435.49 Active in crystallographic studies
N-(4-Fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide 4-Fluoro-3-nitrophenyl group C₁₆H₁₄FN₂O₆S 381.36 Discontinued (CymitQuimica)
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Dihydrobenzodioxin-hydroxyethyl chain C₁₉H₂₁NO₇S 407.44 Available for research
N-[(R)-1-benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Benzothiophen-2-chlorophenyl group C₂₄H₂₀ClNO₄S₂ 510.05 Chiral center present

Key Observations

Substituent Effects on Molecular Weight: The bromophenyl substituent in the target compound (theoretical formula: C₁₆H₁₅BrNO₄S; MW ≈ 405.32 g/mol) is lighter than benzofuran- or benzothiophen-containing analogs (e.g., 435.49 g/mol in , 510.05 g/mol in ), reflecting the influence of heterocyclic and halogenated groups. The nitro and fluoro substituents in reduce molecular weight compared to bulkier benzofuran derivatives.

Bioactivity and Structural Features: The benzofuran-phenylmethyl analog () and benzothiophen-2-chlorophenyl variant () exhibit increased aromaticity and steric bulk, which may enhance binding to hydrophobic enzyme pockets.

Chirality and Functional Groups: The benzothiophen analog () includes a chiral center, which could influence enantioselective interactions in biological systems.

Research Implications

While direct data on this compound is sparse, comparisons with analogs suggest:

  • Halogen Impact : Bromine’s moderate electronegativity and size balance reactivity and lipophilicity, contrasting with chlorine’s smaller size in or fluorine’s strong electron-withdrawing effects in .
  • Commercial Viability : The discontinuation of highlights the importance of substituent selection for stability and scalability.

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